molecular formula C22H16N2O B11059157 2-Anilino-4-phenylimino-naphthalen-1-one CAS No. 21720-68-3

2-Anilino-4-phenylimino-naphthalen-1-one

Cat. No.: B11059157
CAS No.: 21720-68-3
M. Wt: 324.4 g/mol
InChI Key: QOTVFAGFCXDHJR-UHFFFAOYSA-N
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Description

2-Anilino-4-phenylimino-naphthalen-1-one is an organic compound with the molecular formula C({22})H({16})N(_{2})O It is a derivative of naphthalene, characterized by the presence of an anilino group and a phenylimino group attached to the naphthalene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Anilino-4-phenylimino-naphthalen-1-one typically involves the condensation of 2-anilino-1,4-naphthoquinone with aniline under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as acetic acid, and requires heating to facilitate the formation of the imino group.

    Condensation Reaction:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Anilino-4-phenylimino-naphthalen-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the imino groups to amines.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO(_4)), hydrogen peroxide (H(_2)O(_2)).

    Reducing Agents: Sodium borohydride (NaBH(_4)), lithium aluminum hydride (LiAlH(_4)).

    Substitution Reagents: Halogens (Cl(_2), Br(_2)), nitrating agents (HNO(_3)).

Major Products

    Oxidation: Formation of naphthoquinone derivatives.

    Reduction: Formation of 2-anilino-4-phenylamino-naphthalen-1-one.

    Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

2-Anilino-4-phenylimino-naphthalen-1-one has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Anilino-4-phenylimino-naphthalen-1-one involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic activity. The imino and anilino groups play a crucial role in these interactions, facilitating binding to specific molecular targets.

Comparison with Similar Compounds

2-Anilino-4-phenylimino-naphthalen-1-one can be compared with other naphthoquinone derivatives:

    2-Anilino-1,4-naphthoquinone: Lacks the phenylimino group, making it less versatile in certain reactions.

    4-Phenylimino-1,2-naphthoquinone: Similar structure but different substitution pattern, leading to different reactivity and applications.

    2-Phenylamino-1,4-naphthoquinone: Contains a phenylamino group instead of an anilino group, affecting its chemical properties and biological activities.

Properties

CAS No.

21720-68-3

Molecular Formula

C22H16N2O

Molecular Weight

324.4 g/mol

IUPAC Name

2-anilino-4-phenyliminonaphthalen-1-one

InChI

InChI=1S/C22H16N2O/c25-22-19-14-8-7-13-18(19)20(23-16-9-3-1-4-10-16)15-21(22)24-17-11-5-2-6-12-17/h1-15,24H

InChI Key

QOTVFAGFCXDHJR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC2=CC(=NC3=CC=CC=C3)C4=CC=CC=C4C2=O

Origin of Product

United States

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